Product packaging for Benzo[b]biphenylene(Cat. No.:CAS No. 259-56-3)

Benzo[b]biphenylene

Cat. No.: B11959767
CAS No.: 259-56-3
M. Wt: 202.25 g/mol
InChI Key: QGSZQJATRLETJZ-UHFFFAOYSA-N
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Description

Benzo[b]biphenylene is a sophisticated polycyclic aromatic hydrocarbon of significant interest in advanced materials research, particularly for stabilizing reactive acene structures in organic electronics . Its core structure features a biphenylene unit—comprising two benzene rings fused to an antiaromatic four-membered ring—annelated with a benzene ring . This unique architecture localizes π-electrons, which helps mitigate the inherent instability of longer acenes while maintaining communication between electronic units, leading to desirable optoelectronic properties with improved processability . This compound serves as a key precursor and model system in the synthesis of complex phenylene-containing oligoacenes (POAs) and [N]phenylene structures with linear, angular, or zig-zag topologies . Synthetic routes to this compound include cycloaddition reactions between intermediates like 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene , as well as methods involving halogen-lithium exchange on tetrabromo-xylene precursors . Research into its properties involves studying rearrangement mechanisms through diradical intermediates, which have computed activation barriers consistent with high thermal stability . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10 B11959767 Benzo[b]biphenylene CAS No. 259-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259-56-3

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

IUPAC Name

tetracyclo[8.6.0.03,8.011,16]hexadeca-1,3,5,7,9,11,13,15-octaene

InChI

InChI=1S/C16H10/c1-2-6-12-10-16-14-8-4-3-7-13(14)15(16)9-11(12)5-1/h1-10H

InChI Key

QGSZQJATRLETJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C3=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Benzo B Biphenylene and Its Derivatives

Classical and Established Synthetic Approaches

Several foundational synthetic strategies have been developed for accessing the biphenylene (B1199973) core and its annulated derivatives.

Flash Vacuum Pyrolysis Routes

Flash Vacuum Pyrolysis (FVP) is recognized as a classical method for the synthesis of biphenylene structures beilstein-journals.org. This gas-phase technique involves heating compounds to high temperatures under vacuum, promoting complex thermal rearrangements and bond cleavages researchgate.net. However, for biphenylene derivatives, FVP is often associated with low yields and challenges in the synthesis of suitable starting materials, which has led to its diminished popularity compared to other methods beilstein-journals.org. While FVP can be used to study the thermal behavior of benzo[b]biphenylene itself, producing other polycyclic aromatic hydrocarbons mdpi.com, direct, high-yield synthetic routes to this compound via FVP are not prominently detailed in the provided literature.

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions represent another established approach for constructing biphenylene frameworks beilstein-journals.org. A notable direct method for synthesizing this compound involves the simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene, which directly leads to the formation of the target molecule rsc.org. Furthermore, surface-catalyzed [2+2] cycloadditions have been observed to play a role in the formation of various polycyclic aromatic hydrocarbons (POAs) beilstein-journals.org.

[2+2+2] Cycloaddition Reactions

[2+2+2] Cycloaddition reactions, particularly metal-catalyzed alkyne trimerizations, are powerful tools for building complex biphenylene architectures and the broader class of [N]phenylenes beilstein-journals.org. The cobalt-mediated alkyne trimerization route, for instance, has been instrumental in synthesizing structurally demanding substituted biphenylenes beilstein-journals.org. More recent advancements include ruthenium-catalyzed [2+2+2] cycloadditions of arylenynes with alkynes, which yield dihydrobiphenylenes that can be further functionalized acs.org. Additionally, palladium-catalyzed [2+2+2] cycloadditions involving aryne intermediates derived from this compound have been successfully employed to construct diverse polycyclic conjugated hydrocarbons (PCHs) researchgate.netchemrxiv.orgresearchgate.net. A specific example includes the cobalt(I)-catalyzed variant used in the synthesis of precursors for this compound derivatives chemrxiv.org.

Ullmann Coupling Reactions

Historically, the Ullmann reaction was one of the pioneering methods for the initial synthesis of biphenylene beilstein-journals.orgresearchgate.netresearchgate.net. This approach has evolved to include various transition-metal-mediated coupling reactions, often utilizing 2,2'-dihalogenated biphenyls as starting materials beilstein-journals.orgresearchgate.netnih.gov. A significant metal-mediated coupling strategy, related to the Ullmann reaction, involves the reaction of a tetrabromo compound (16) with 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene (19) in the presence of activated zinc dust in tetrahydrofuran (B95107) (THF). This method, developed by Barton and colleagues, successfully yielded this compound (18) in a notable 71% yield beilstein-journals.orgnih.gov.

Reaction of Benzocyclobutene-1,2-dione with Bis(cyanomethyl) Compounds

This method employs benzocyclobutene-1,2-dione (BBD) as a key precursor, reacting it with bis(cyanomethyl) compounds beilstein-journals.orgpsu.edu. For example, the condensation of BBD (13) with bis(cyanomethyl) compounds 14a (a benzene (B151609) derivative) and 14b (a naphthalene (B1677914) derivative) in acetonitrile (B52724) under reflux conditions afforded polycyclic aromatic compounds (POAs) 15a and 15b with yields of 25% and 48%, respectively beilstein-journals.org. The efficiency of this reaction can be enhanced by removing water formed during the process using calcium hydride (CaH₂), which increased the yield of 15b to 62% beilstein-journals.org. This strategy has also been generalized for the synthesis of various polycyclic biphenylenes by reacting substituted BBDs with ortho-bis(cyanomethyl)arenes psu.edu.

Aryne-Mediated Synthetic Strategies

Aryne intermediates serve as crucial reactive species in several modern synthetic methodologies for accessing fused aromatic systems beilstein-journals.org. These intermediates are typically generated through thermal activation or from specific precursors, enabling subsequent cycloaddition reactions beilstein-journals.org. The dimerization of in-situ generated arynes from various substrates has gained prominence, though it can sometimes lead to the formation of high-energy intermediates and relatively low yields beilstein-journals.org.

A significant development in this area is the creation of a novel aryne derived from 2,3-didehydrothis compound. This specialized aryne building block has proven effective in [4+2] and palladium-catalyzed [2+2+2] cycloaddition reactions, facilitating the synthesis of a diverse array of polycyclic conjugated hydrocarbons (PCHs) researchgate.netchemrxiv.orgresearchgate.net. Aryne intermediates are also generated through methods such as the lead tetra-acetate oxidation of aminotriazoles, providing convenient pathways to monobenzobiphenylenes rsc.org. Additionally, a direct synthesis of this compound can be achieved via the simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene, a process that can be viewed as involving aryne-like intermediates rsc.org.

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound

MethodPrecursorsConditionsYield (%)Citation(s)
Flash Vacuum Pyrolysis (FVP) Classical method, but often leads to low yields and difficulties with starting materials for derivatives.Not specifically detailed for direct this compound synthesis with high yields.Low beilstein-journals.org
[2+2] Cycloaddition 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-dieneSimultaneous generationN/A rsc.org
[2+2+2] Cycloaddition 2,3-diethynylnaphthalene (3) + Bis(trimethylsilyl)acetylene (B126346) (BTMSA)Cobalt(I)-catalyzed [2+2+2] cycloadditionN/A chemrxiv.org
Arylenynes (1) + Alkynes (2)Ruthenium-catalyzed [2+2+2] cycloadditionN/A acs.org
Aryne derived from 2,3-didehydrothis compound (1)Palladium-catalyzed [2+2+2] cycloadditionN/A researchgate.netchemrxiv.orgresearchgate.net
Ullmann Coupling / Metal-Mediated Coupling Tetrabromo compound (16) + 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene (19)Activated zinc dust in Tetrahydrofuran (THF)71 beilstein-journals.orgnih.gov
Benzocyclobutene-1,2-dione (BBD) + Bis(cyanomethyl) Compounds Benzocyclobutene-1,2-dione (13) + Bis(cyanomethyl) compounds (14a/14b)Reflux in acetonitrile; CaH₂ addition (for 14b)25% (15a), 48% (15b), 62% (15b with CaH₂) beilstein-journals.org
Aryne-Mediated Strategies (General) Various precursors (e.g., triflate precursors for arynes)Dimerization of in-situ generated arynes, [4+2] cycloadditions, Lead tetra-acetate oxidation of aminotriazoles (for derivatives)Low yields generally reported for simple aryne dimerization beilstein-journals.org beilstein-journals.orgrsc.org

Note: Yields are provided where specifically reported for this compound or its direct precursors in the cited literature. "N/A" indicates that specific yield data for this compound was not found in the provided snippets for that particular method.

In-Situ Aryne Dimerization

The generation of biphenylenes through the dimerization of in-situ generated arynes has emerged as a popular strategy. This method involves the formation of a highly reactive aryne intermediate, which then undergoes a dimerization process. While this approach offers a pathway to biphenylene structures, it can sometimes lead to the formation of high-energy intermediates and may result in comparatively low yields researchgate.netmdpi.comrsc.org.

Despite these challenges, specific syntheses of this compound have been achieved using related strategies. For instance, Barton and co-workers synthesized this compound (18) in a 71% yield by reacting tetrabromo compound 16 with 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene (19) in the presence of activated zinc dust in tetrahydrofuran (THF) researchgate.net. Another notable synthesis by Jensen and Coleman yielded this compound (18) in 79% through a halogen-lithium exchange on an intermediate derived from α,α,α′,α′-tetrabromo-o-xylene (16) researchgate.net.

Utilization of 2,3-Didehydrothis compound as an Aryne Building Block

A significant advancement in the synthesis of complex polycyclic conjugated hydrocarbons (PCHs) has been the development of novel aryne building blocks. Among these, 2,3-didehydrothis compound has been identified as a key intermediate derived from a π-extended biphenylene precursor researchgate.netmdpi.comresearchgate.netberkeley.edubeilstein-journals.org. This aryne has proven instrumental in constructing PCHs that combine aromatic benzene rings with antiaromatic cyclobutadiene (B73232) (CBD) moieties.

The utility of 2,3-didehydrothis compound is demonstrated through its participation in various cycloaddition reactions. It readily undergoes [4+2] cycloadditions with dienes, such as furans and isobenzofurans, leading to the formation of CBD-oligoacenes researchgate.netmdpi.combeilstein-journals.org. For example, trapping experiments involving its Kobayashi-type aryne precursor (2) with furan (B31954) or 2,5-dimethylfuran (B142691) afforded the corresponding [4+2] adducts (6 and 8b) in high isolated yields of 90% and 89%, respectively beilstein-journals.org.

Palladium-Catalyzed Cycloaddition of Didehydrobiphenylenes

Palladium catalysis plays a crucial role in facilitating the cycloaddition reactions of didehydrobiphenylenes, enabling the construction of intricate polycyclic systems. Specifically, palladium-catalyzed [2+2+2] cycloaddition reactions involving 2,3-didehydrothis compound have been successfully employed to synthesize various PCHs researchgate.netmdpi.comresearchgate.netberkeley.edubeilstein-journals.org.

These reactions allow for the formation of structures that incorporate both aromatic and antiaromatic ring systems. For instance, the Pd-catalyzed [2+2+2] cycloaddition of didehydrobiphenylenes (2a,b) with bis(trimethylsilyl)acetylene (BTMSA) leads to the formation of C3-symmetric trimers (1a,b) udc.es. Furthermore, cocyclization with dimethyl acetylenedicarboxylate, under varying catalytic conditions, can yield phenanthrene- and naphthalenecarboxylic ester analogues, highlighting the versatility of this methodology in accessing diverse fused ring systems udc.es.

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metals are indispensable catalysts for a wide array of carbon-carbon bond-forming reactions, enabling the efficient synthesis of complex organic molecules like this compound derivatives.

Palladium-Catalyzed Annulation Approaches

Palladium-catalyzed annulation reactions offer powerful strategies for constructing polycyclic aromatic hydrocarbons (PAHs) with precise control over regiochemistry and molecular architecture. These methods can be performed sequentially, facilitating the synthesis of unsymmetrical PCHs.

A notable application involves the synthesis of polycyclic aromatic organometallics (POAs) and other complex structures. For example, a two-step process involving palladium-catalyzed annulation between specific precursors (e.g., compounds 46 and 47), followed by aromatization, has yielded regioisomeric mixtures of products in good yields (e.g., 81% for compound 49). Furthermore, palladium-catalyzed annulation reactions employing oxanorbornadiene derivatives and aryl bromides, such as dibromoanthracene, followed by aromatization, have successfully produced POAs with high yields. The synthesis of curved PAHs has also been achieved through a combination of palladium-catalyzed annulation and iridium-catalyzed cycloaddition reactions.

Table 2.3.1: Examples of Palladium-Catalyzed Annulation Reactions

Reaction TypeSubstratesCatalyst/ConditionsProduct ExampleYieldReference
Annulation/AromatizationCompounds 46 and 47Pd-catalyzed annulation, then PPTS aromatizationCompound 4981%
Annulation/AromatizationOxanorbornadiene derivative (26), Dibromoanthracene (27)Pd-catalyzed annulation, then aromatizationPOAHigh
Annulation & CycloadditionVariousPd-catalyzed annulation, Ir-catalyzed cycloadditionCurved PAH (38)47%
Annulation/AromatizationDibromoanthracene derivative (27), Oxanorbornenes (26, 30b,c)Pd-catalyzed annulationPOAs (32a-c)Moderate

Cobalt-Catalyzed Cyclotrimerization

Cobalt-catalyzed cyclotrimerization is a highly effective method for assembling aromatic rings from alkyne precursors, leading to the formation of [N]phenylenes and other polycyclic systems researchgate.netmdpi.comudc.es. This reaction is particularly valuable for creating complex fused structures with controlled topologies.

A representative example includes the synthesis of compound 71, a precursor to POA 73, which was achieved in 64% yield via a cobalt-catalyzed cyclotrimerization reaction between 1,2-diethynylbenzene (B1594171) (5) and bis(trimethylsilyl)acetylene (70). The CpCo(CO)2 catalyst is frequently employed in such transformations, facilitating the assembly of intricate molecular frameworks udc.es. Cobalt-mediated alkyne trimerization has been instrumental in synthesizing [N]phenylenes exhibiting diverse structural configurations, including linear, angular, zig-zag, bent, branched, and cyclic topologies mdpi.com.

Table 2.3.2: Examples of Cobalt-Catalyzed Cyclotrimerization Reactions

Reaction TypeSubstratesCatalyst/ConditionsProduct ExampleYieldReference
Cyclotrimerization1,2-Diethynylbenzene (5), Bis(trimethylsilyl)acetylene (70)Cobalt-catalyzed, heat/irradiation (CpCo(CO)2)Compound 7164%
Alkyne TrimerizationVarious alkynesCobalt-mediated[N]phenylenesVaries mdpi.com
Cyclotrimerization2,3-Diethynylnaphthalene (3), BTMSACpCo(CO)2, heat and irradiation2,3-bis(trimethylsilyl)this compound (4)90% udc.es

Other Transition-Metal-Mediated Coupling Reactions

Beyond palladium and cobalt catalysis, a variety of other transition metals and coupling strategies are employed in the synthesis of this compound and related PAHs. Transition-metal-mediated coupling reactions using 2,2'-dihalogenated biphenyls serve as important precursors for biphenylene synthesis rsc.org.

Examples include the use of iridium catalysts in conjunction with palladium-catalyzed annulation for the synthesis of complex PAHs. Palladium-catalyzed cross-coupling reactions involving triorganoindium reagents with aryl halides, benzyl (B1604629) bromides, and acyl chlorides have also been reported, demonstrating the broad applicability of palladium in C-C bond formation researchgate.net. Furthermore, strategies employing transition-metal-free C-H arylation using aryne precursors offer alternative routes.

Table 2.3.3: Examples of Other Transition-Metal-Mediated Coupling Reactions

Reaction TypeCatalyst/MetalSubstrates/ReagentsProduct TypeReference
Annulation & CycloadditionPd, IrVariousCurved PAHs
Hiyama Cross-CouplingPdOrganosilicons, Organic halidesBiaryl scaffolds researchgate.net
Cross-CouplingPdTriorganoindium reagents, Aryl halides, Benzyl bromides, Acyl chloridesC-C coupled products
C-H Arylation (Transition-metal-free)N/A (Aryne precursors)2-trimethylsilylphenyl triflatesArylated anilines, Biaryls

Compound List

this compound

Biphenylene

[N]phenylenes

Polycyclic conjugated hydrocarbons (PCHs)

Cyclobutadiene (CBD)

2,3-Didehydrothis compound

Dibenzo[b,h]biphenylene

Dibenzo[a,g]-biphenylene

Dibenzo[a,i]-biphenylene

Dibenzo[a,h]biphenylene

Monobenzobiphenylenes

Benzobiphenylene

Dibenzobiphenylene

Linear researchgate.netphenylenes

Angular researchgate.netphenylenes

Biphenyleno[2,3-b]biphenylenes

Phenanthrene

Naphthalene

Dibenzobiphenylene

Benzocyclobutene-1,2-dione (BBD)

Acenes

POA (Polycyclic Aromatic Organometallic)

PAH (Polycyclic Aromatic Hydrocarbon)

Tetracene

Benzocyclobutadiene

Benzopyrylium ions

Naphthalenes

Benzocyclooctene

Benzobicyclo[4.2.0]octadienone

Dewar benzene

Octalenobisterphenylene

Terphenylene dimer

Benzosilacyclobutene

Indeno[2,1-c]fluorene

Acridone

Pyridone

Advanced Electronic Structure and Aromaticity Studies of Benzo B Biphenylene

Theoretical Frameworks for Electronic Characterization

The electronic structure of benzo[b]biphenylene, a fascinating polycyclic aromatic hydrocarbon, has been a subject of significant theoretical interest. Understanding its electronic properties requires the application of various computational quantum chemical methods, ranging from simplified models to highly accurate ab initio calculations. These theoretical frameworks provide deep insights into the molecule's bonding, aromaticity, and radical character.

Hückel Molecular Orbital Theory Applications

Hückel Molecular Orbital (HMO) theory, though a simplified method, offers a valuable qualitative understanding of the π-electron systems in conjugated molecules like this compound. revistadechimie.romagadhmahilacollege.org It is a powerful tool for predicting the relative energies of molecular orbitals and explaining the aromatic or antiaromatic character of cyclic conjugated systems. magadhmahilacollege.orgresearchgate.net

In the case of biphenylene (B1199973), the parent structure of this compound, HMO theory predicts a combination of aromatic (in the six-membered rings) and antiaromatic (in the central four-membered ring) characteristics. researchgate.net This is a direct consequence of the π-electron count in each ring. The benzene (B151609) rings, with 6 π-electrons, adhere to Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). The central cyclobutadiene-like ring, with 4 π-electrons, follows the rule for antiaromaticity (4n π-electrons, where n=1). researchgate.netyoutube.com

For this compound, the annulation of an additional benzene ring introduces further complexity to the π-system. HMO calculations on the radical ions of this compound have been used to test and refine the parameters within the HMO model for biphenylene and its derivatives. scispace.com These studies help in understanding the extent of π-electron delocalization across the entire molecule and the influence of the fused naphthalene (B1677914) moiety. A key parameter in these studies is the ratio of the resonance integrals (β) for the bonds connecting the benzene and naphthalene π-systems, which provides insight into the degree of electronic communication between these fragments. scispace.com

Table 1: Hückel Method Results for Simple Cyclic Systems

Molecule Number of π Electrons Predicted Character
Benzene 6 Aromatic
Cyclobutadiene (B73232) 4 Antiaromatic

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govjmaterenvironsci.com Unlike HMO theory, DFT accounts for electron correlation and provides quantitative information about molecular geometries, energies, and other electronic properties. jmaterenvironsci.com

DFT investigations of biphenylene-containing systems focus on several key aspects:

Geometric Parameters: DFT calculations can accurately predict bond lengths and angles, revealing the extent of bond length alternation within the molecule. This is crucial for understanding the interplay between the aromatic and antiaromatic portions of the molecule.

Electronic Properties: DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's electronic transitions and reactivity. derpharmachemica.com The HOMO-LUMO gap is a key indicator of the kinetic stability of a molecule.

Aromaticity Indices: Various DFT-based methods can be employed to quantify the aromaticity of different rings within this compound. These include nucleus-independent chemical shift (NICS) calculations and the harmonic oscillator model of aromaticity (HOMA). These indices provide a more nuanced picture of aromaticity than simple electron counting rules.

Reaction Pathways: DFT can be used to model the reaction pathways of this compound, providing insights into its chemical reactivity and the stability of its intermediates.

Recent computational studies on the functionalization of a 2D material called the biphenylene network have utilized DFT to explore the thermodynamics and reaction barriers of chemisorption, highlighting the preference for reactions to occur at the four-membered rings. chemrxiv.org

Ab Initio Quantum Chemical Calculations (e.g., CASSCF, CASPT2)

For a more rigorous and accurate description of the electronic structure, especially for molecules with complex electronic features like potential biradical character, ab initio quantum chemical methods are employed. wikipedia.orgnih.gov These methods solve the electronic Schrödinger equation from first principles, without empirical parameters. wikipedia.org

Complete Active Space Self-Consistent Field (CASSCF): This method is a powerful tool for studying molecules where electron correlation is strong and a single-determinant wavefunction (like that used in Hartree-Fock or standard DFT) is inadequate. For molecules with potential antiaromatic character or low-lying excited states, CASSCF provides a more accurate description of the electronic structure by including a selection of important electronic configurations.

Second-Order Perturbation Theory (CASPT2): To further improve the accuracy of CASSCF calculations, dynamic electron correlation can be included using methods like CASPT2. This approach builds upon the multiconfigurational wavefunction from CASSCF and adds a perturbative correction, leading to highly accurate energy predictions.

These high-level calculations are essential for obtaining a quantitative understanding of the electronic states and potential energy surfaces of molecules like this compound. nih.gov

Multireference Calculations for Radical Character Assessment

The central four-membered ring in biphenylene and its derivatives can impart a degree of biradical or polyradical character to the molecule. rsc.orgresearchgate.net This means that the ground state may have contributions from electronic configurations with unpaired electrons. Assessing this radical character is crucial for understanding the molecule's magnetic properties and reactivity.

Multireference Averaged Quadratic Coupled-Cluster (MR-AQCC): This is a high-level multireference method that can accurately calculate the number of unpaired electrons (NU values) in a molecule. rsc.orgnih.gov These calculations serve as benchmarks for assessing the capabilities of more computationally efficient methods, such as those based on DFT. rsc.orgnih.gov

Studies on a variety of polycyclic aromatic hydrocarbons have used MR-AQCC to create benchmark sets for evaluating different biradical descriptors derived from DFT. rsc.orgnih.gov This comparative approach allows for the development of reliable and computationally feasible methods for predicting the radical character of complex molecules like this compound.

Aromaticity and Antiaromaticity in Annulated Biphenylenes

The fusion of additional rings onto the biphenylene core, a process known as annulation, has a profound impact on the aromatic and antiaromatic properties of the resulting molecule. The electronic structure of this compound is a direct result of the interplay between the π-electron systems of the constituent rings.

Analysis of π-Electron Systems and the 4n Rule

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated molecules. researchgate.net Hückel's rule provides a simple yet powerful framework for these concepts:

Aromaticity (4n+2 π-electrons): Cyclic, planar, and fully conjugated systems with (4n+2) π-electrons (where n is a non-negative integer) exhibit enhanced stability. Benzene (6 π-electrons) is the archetypal aromatic compound. youtube.com

Antiaromaticity (4n π-electrons): Cyclic, planar, and fully conjugated systems with 4n π-electrons are destabilized and are termed antiaromatic. Cyclobutadiene (4 π-electrons) is the classic example of an antiaromatic molecule. youtube.com

Biphenylene itself is a fascinating case study, containing both aromatic (two 6 π-electron benzene rings) and antiaromatic (one 4 π-electron cyclobutadiene ring) components. beilstein-journals.org The fusion of these rings leads to a molecule that is more stable than other known antiaromatic compounds but still exhibits properties indicative of its antiaromatic core. beilstein-journals.org

Ring Current Density Analysis and Magnetic Indicators of Aromaticity

The aromaticity of this compound is a subject of significant interest, as the fusion of a benzene ring to the biphenylene core introduces perturbations to the electronic structure. The inherent antiaromatic character of the central cyclobutadiene ring in the parent biphenylene is influenced by this annulation, leading to a complex interplay of aromatic and antiaromatic characteristics across the molecule. acs.orgscribd.com Magnetic indicators, which are based on the response of the molecule to an external magnetic field, provide a powerful means to probe these effects.

Nucleus-Independent Chemical Shift (NICS) Indices

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. acs.org It involves calculating the magnetic shielding at a specific point, typically the center of a ring. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value signifies a paratropic ring current, indicative of antiaromaticity. github.io

For this compound, NICS calculations reveal a nuanced distribution of aromaticity. The six-membered rings exhibit negative NICS values, confirming their aromatic character, while the central four-membered ring displays a positive NICS value, consistent with its antiaromatic nature. However, the magnitudes of these values are modulated compared to the parent biphenylene.

In a study on biphenylene-based diarylethene molecular switches, the biphenylene bridge in the open isomer showed weakly aromatic character in the two six-membered rings (A and C) as a means to minimize the antiaromatic contribution of the central cyclobutadiene ring (B). acs.org Upon photocyclization, the NICSzz value of ring B changed from 7.3 ppm (antiaromatic) to -3.3 ppm (nonaromatic), while ring C experienced a gain in aromaticity, with its NICSzz value changing from -11.0 ppm to -17.3 ppm. acs.org This demonstrates the tunability of the local (anti)aromatic character of each ring within the biphenylene system. acs.org

RingNICS(0) (ppm)NICS(1) (ppm)Aromaticity
A (Benzene)-8.5-10.2Aromatic
B (Cyclobutadiene)+18.7+15.4Antiaromatic
C (Benzene)-7.9-9.8Aromatic
Hypothetical NICS values for the rings of this compound, illustrating the expected trends based on published data for related structures. Negative values denote aromaticity, and positive values denote antiaromaticity.
Anisotropy of the Current-Induced Density (ACID) Plots

The Anisotropy of the Current-Induced Density (ACID) method provides a visual representation of electron delocalization and ring currents in a molecule. researchgate.netbeilstein-institut.de An ACID plot shows the pathways of magnetically induced ring currents, with diatropic (aromatic) currents flowing in one direction and paratropic (antiaromatic) currents in the opposite direction. researchgate.net

For this compound, an ACID plot would be expected to show a strong diatropic current around the periphery of the two six-membered rings, consistent with their aromatic character. Conversely, a paratropic current would be visualized within the central four-membered ring, confirming its antiaromaticity. The interplay and relative intensities of these currents provide a detailed picture of the electronic structure.

Geometric and Electronic Aromaticity Indices (e.g., HOMA, Shannon Aromaticity)

Beyond magnetic criteria, geometric and electronic indices also offer quantitative measures of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure that evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates a highly aromatic system with little bond length alternation, while a value close to 0 (or negative) suggests a non-aromatic or antiaromatic system.

Shannon Aromaticity (SA) is another index based on information theory, which quantifies the uniformity of the electron density distribution in a ring. rsc.org Higher SA values are associated with greater aromaticity.

For this compound, the HOMA values for the six-membered rings would be expected to be positive and closer to 1, while the four-membered ring would have a value closer to 0 or negative. A study comparing biphenylene and a derivative where one benzene ring is replaced by a thiophene (B33073) ring (benzo{3,4}cyclobuta{1,2-c}thiophene) showed that the HOMA value for the benzene ring in biphenylene is higher than in its thiophene derivative, indicating a greater aromatic character. revistadechimie.ro

RingHOMA ValueShannon Aromaticity (SA)
A (Benzene)~0.9High
B (Cyclobutadiene)~ -0.5Low
C (Benzene)~0.85High
Estimated HOMA and Shannon Aromaticity values for the rings of this compound, reflecting the expected trends in aromaticity.

Impact of Benzo and Benzocyclobutadiene Annulations on Aromaticity

Computational studies have systematically investigated the effect of benzo and benzocyclobutadiene annulations on the ring current density of biphenylene derivatives. beilstein-journals.orgnih.gov The mode of annulation significantly influences the degree of antiaromaticity in the central four-membered ring. Angular benzo annulation has been found to increase the intensity of the paratropic current in the four-membered ring, thus enhancing its antiaromatic character. nih.gov In contrast, linear benzo annulation tends to decrease this paratropic current. nih.gov

The fusion of a benzocyclobutadiene moiety to the biphenylene core introduces further complexity. Benzocyclobutadiene itself is a non-aromatic compound resulting from the fusion of an aromatic benzene ring with an anti-aromatic cyclobutadiene ring. wikipedia.org Its annulation to biphenylene can either amplify or diminish the antiaromatic character of the central ring, depending on the fusion pattern. nih.gov These studies demonstrate that the extent of local aromaticity in the four-membered ring of biphenylene congeners can be tuned from highly antiaromatic to nonaromatic through different modes of annulation. beilstein-journals.orgnih.gov

Modulation of Aromaticity by Heteroatom Incorporation (e.g., Thiophene Rings, Phosphole Rings)

The incorporation of heteroatoms into the biphenylene framework provides another avenue for modulating its electronic properties and aromaticity. Replacing a benzene ring with a heteroaromatic ring, such as thiophene or phosphole, can significantly alter the electronic structure.

A computational study using the Hückel method compared the molecular orbital structure of biphenylene with that of benzo{3,4}cyclobuta{1,2-c}thiophene, a derivative where one benzene ring is replaced by a thiophene ring. revistadechimie.roresearchgate.net This substitution leads to new electronic properties. The π electron charge distribution in the thiophene-containing derivative is uneven, with the largest charge distribution centered on the sulfur atom. researchgate.net This is in contrast to the evenly distributed charge in the parent biphenylene. researchgate.net The study also found that the HOMO-LUMO energy gap decreases with the introduction of the thiophene ring, which can be an indicator of increased non-aromaticity. revistadechimie.roresearchgate.net The fusion of thiophene rings is a known strategy to create planar structures with extended π-conjugation. beilstein-journals.org

Molecular Orbital Analysis

A molecular orbital (MO) analysis of this compound provides fundamental insights into its electronic structure and bonding. The interaction between the π-orbitals of the benzene and biphenylene fragments leads to a new set of molecular orbitals for the combined system.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they determine the electronic and optical properties of the molecule. In this compound, the HOMO and LUMO are delocalized over the entire π-system, but with varying contributions from the different rings.

The energy gap between the HOMO and LUMO is a crucial parameter. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which can influence its reactivity and absorption spectrum. The absorption and magnetic circular dichroism spectra of this compound have been experimentally measured and assigned based on CNDO/S CI calculations, providing experimental validation for the theoretical MO models. rsc.org

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation.

In conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals. The HOMO energy is associated with the molecule's capacity to donate an electron, while the LUMO energy relates to its ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the occupied to the unoccupied orbital.

Table 1: Representative Frontier Orbital Energies of Related Polycyclic Hydrocarbons

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Biphenylene -6.46 -1.14 5.32
Naphthalene -6.88 -1.53 5.35

Note: These values are illustrative, obtained from various computational studies (DFT/B3LYP level of theory), and serve to show general trends in related structures. Specific values for this compound may vary based on the computational method.

The benzo-annelation in this compound is expected to result in a HOMO-LUMO gap that is smaller than that of the parent biphenylene molecule, reflecting an enhancement of its reactivity and a bathochromic (red) shift in its electronic absorption spectrum.

Molecular Orbital Shapes and Nodal Planes

The shapes of the frontier molecular orbitals in this compound are dictated by the constructive and destructive interference of the constituent p-orbitals of the carbon atoms. These π-molecular orbitals extend over the entire fused ring system.

The HOMO is typically a bonding orbital with electron density concentrated on the carbon atoms, facilitating electrophilic attack at these positions. The LUMO, conversely, is an antibonding orbital and represents the regions where an accepted electron would reside, indicating sites susceptible to nucleophilic attack.

A key feature of molecular orbitals is the presence of nodal planes, which are regions where the probability of finding an electron is zero. The energy of a molecular orbital increases with the number of nodal planes.

HOMO: In a molecule like this compound, the HOMO would be expected to have fewer nodal planes perpendicular to the molecular plane compared to the LUMO. The electron density would be distributed across the π-system, though not necessarily uniformly.

LUMO: The LUMO will possess at least one additional nodal plane compared to the HOMO. This results in a more complex shape with alternating phases of the wavefunction, signifying its higher energy state.

The precise topology of these orbitals, including the location of the lobes and nodal planes, determines the molecule's reactivity patterns and its interaction with light.

Electron Delocalization and Localization Phenomena

Electron delocalization is a hallmark of aromatic systems, contributing to their enhanced stability. In this compound, the electronic structure is a complex mosaic of delocalized and localized electrons. The central four-membered ring of the biphenylene core is antiaromatic, possessing 4n π-electrons, which inherently destabilizes the system and promotes π-electron localization in the adjacent six-membered rings. chemmethod.com

The fusion of an additional benzene ring introduces a larger network for potential delocalization. However, the antiaromatic character of the central cyclobutadiene-like ring acts as a barrier, limiting the electronic communication between the fused benzene rings. chemmethod.com This results in a system where the π-electrons are largely confined to the individual benzenoid portions of the molecule rather than being fully delocalized over the entire carbon framework. This phenomenon is a defining characteristic of [N]phenylenes, where the four-membered rings enforce a degree of π-electron localization on the six-membered rings.

Conformational and Strain-Related Electronic Effects

The rigid, fused structure of this compound imposes significant geometric constraints that have profound effects on its electronic properties.

Planarity and Non-Planarity in Fused Systems

Biphenylene and its benzo-fused derivatives like this compound are known to be planar molecules. chemmethod.com This planarity is essential for maximizing the overlap of the p-orbitals that form the π-electron system. However, this enforced planarity also introduces considerable ring strain, particularly within the central four-membered ring where the bond angles are forced to deviate significantly from the ideal 120° for sp²-hybridized carbon atoms.

This high degree of strain is a form of destabilization energy. rsc.org While planarity facilitates π-conjugation, the associated strain energy counteracts some of the stabilization that might be gained from electron delocalization. In more complex or substituted fused systems, severe steric hindrance can lead to deviations from planarity, which in turn would disrupt π-orbital overlap and significantly alter the electronic and optical properties of the molecule.

Competing Annulene and Radialene Structures

To mitigate the inherent instability of the 4n π-electron antiaromatic four-membered ring, biphenylene systems can distort their electronic structure. This leads to a competition between two primary resonance forms: the annulene structure and the radialene structure.

Annulene Structure: This form maintains the classic representation with alternating single and double bonds within the rings, emphasizing the antiaromatic character of the central ring.

Radialene Structure: This form features exocyclic double bonds pointing out from the central four-membered ring. This rearrangement alters the π-electron count within the central ring, thereby reducing its antiaromatic character. scielo.org.mx

In derivatives such as dibenzo[b,h]biphenylene, high-resolution atomic force microscopy and density functional theory (DFT) calculations have shown that a significant radialene character exists. scielo.org.mx This structure effectively extracts π-electrons from the central core, reducing antiaromaticity and enhancing stability. It is highly probable that this compound adopts a similar strategy, existing as a hybrid structure with significant partial radialene character. This competition is a critical mechanism for stabilizing an otherwise highly strained and electronically unfavorable molecular core. scielo.org.mx

Reactivity and Reaction Mechanisms of Benzo B Biphenylene

Cycloaddition Reactions and Their Mechanisms

Cycloaddition reactions are pivotal in constructing complex polycyclic aromatic systems, and benzo[b]biphenylene and its derivatives are key participants in several such transformations.

This compound derivatives, particularly those generated in situ as arynes (e.g., 2,3-didehydrothis compound), readily engage in cycloaddition reactions. These reactions are instrumental in synthesizing a variety of polycyclic conjugated hydrocarbons (PCHs) that combine aromatic benzene (B151609) units with antiaromatic cyclobutadiene (B73232) (CBD) rings.

The participation of 2,3-didehydrothis compound in [4+2] cycloadditions, often with dienes like furans or isobenzofurans, leads to the formation of epoxy-derivatives, which can subsequently be aromatized chemrxiv.orgresearchgate.net. These reactions are typically followed by deoxygenative aromatization steps to yield the final PCHs chemrxiv.org.

Furthermore, this aryne building block is also amenable to [2+2+2] cycloaddition reactions, often mediated by transition metals like palladium, to construct complex fused ring systems chemrxiv.orgresearchgate.net. These transformations are crucial for building extended π-conjugated frameworks with unique structural and electronic properties.

Metal catalysis plays a significant role in directing the cycloaddition reactions involving biphenylene (B1199973) frameworks. Cobalt-mediated alkyne trimerization, a type of [2+2+2] cycloaddition, is a well-established method for synthesizing [N]phenylene structures, which can incorporate biphenylene units beilstein-journals.orgresearchgate.net. For instance, CpCo(CO)₂ has been utilized in the synthesis of this compound derivatives researchgate.net.

Palladium catalysis is also extensively employed. Palladium-catalyzed annulation reactions are used to construct polycyclic aromatic hydrocarbons beilstein-journals.org. Specifically, palladium-catalyzed [2+2+2] cycloadditions involving aryne precursors derived from biphenylene systems have been successfully employed to synthesize complex PCHs chemrxiv.orgresearchgate.netresearchgate.net. These reactions often proceed with high regioselectivity, allowing for precise control over the resulting molecular architecture.

Table 1: Representative Metal-Catalyzed Cycloaddition Reactions

Reaction TypeCatalyst/MediatorReactantsProduct ClassYield RangeKey Reference
[2+2+2] Cycloaddition (Alkyne Trimerization)Cobalt (CpCo(CO)₂)Alkynes[N]phenylenesVaries beilstein-journals.orgresearchgate.net
[2+2+2] CycloadditionPalladium2,3-didehydrothis compound (aryne) + alkynesPolycyclic Conjugated Hydrocarbons (PCHs)Varies chemrxiv.orgresearchgate.net
[4+2] CycloadditionNone (or specific diene)2,3-didehydrothis compound (aryne) + dienes (e.g., furans)Epoxy-derivatives (precursors to PCHs)~89% researchgate.net
AnnulationPalladiumVarious precursorsPolycyclic Aromatic Hydrocarbons (PAHs)Moderate beilstein-journals.org
[2+2+2] CycloadditionIridiumDiarylalkyne + cyclobutadienoids (e.g., benzo[b]biphenylenes)Contorted PAHsVaries thieme-connect.com

Functionalization Reactions

Beyond cycloadditions, this compound and its related structures can be functionalized through various pathways, enabling the synthesis of complex derivatives.

While direct electrophilic or nucleophilic substitution reactions on the this compound core itself are not extensively detailed in the provided snippets, theoretical studies suggest potential reactivity towards electrophilic attack acs.org. Research on related heterocyclic systems, such as benzo[b]thiophenes, demonstrates that electrophilic substitutions like formylation and bromination can occur, typically at specific positions (e.g., position 5) rsc.orgresearchgate.net. Nucleophilic aromatic substitution (SRN1) mechanisms involving enolate anions attacking haloarenes have also been explored for forming C-C bonds in related systems conicet.gov.ar. However, specific examples of these direct substitution pathways on this compound are less prominent in the available literature.

Cross-coupling reactions are highly effective for introducing diverse substituents onto aromatic frameworks, and this compound derivatives can be accessed or further modified using these methods. Sonogashira cross-coupling reactions have been employed to derivatize precursors to this compound-containing structures. For example, compounds like 32a-c were subjected to Sonogashira coupling with silyl-protected alkynes, yielding cross-coupled products (33a-c) in yields ranging from 45% to 60% beilstein-journals.orgresearchgate.net.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are broadly utilized to link aryl halides with arylboronates, enabling the construction of biaryl motifs and more complex structures nih.gov. This methodology can be applied to functionalize precursors or to create extended conjugated systems incorporating the biphenylene unit chim.it.

Table 2: Cross-Coupling Reactions for Derivatization

Reaction TypeCatalystReactantsProduct ClassYield RangeKey Reference
Sonogashira CouplingPdThis compound precursors + silyl-protected alkynesCross-coupled products (33a-c)45-60% beilstein-journals.orgresearchgate.net
Suzuki–Miyaura CouplingPdAryl halide + ArylboronateBiaryl derivativesVaries nih.gov
Cross-CouplingPdBenzo[b]furan precursors + aryl halides/zinc intermediatesFunctionalized benzo[b]furansVaries chim.it

Radical chemistry offers another avenue for transforming biphenylene-related structures. For instance, the halogen-radical ring opening of dihydrobiphenylenes, often initiated by reagents like N-bromosuccinimide (NBS), provides a route to benzocyclooctatetraenes nih.gov. This tandem process, typically involving a Ru-catalyzed [2+2+2] cycloaddition to form the dihydrobiphenylene followed by radical ring opening, allows for the synthesis of tub-shaped, halogenated PAH derivatives.

Table 3: Radical-Mediated Transformations

Reaction TypeReagent/CatalystReactantProduct ClassNotesKey Reference
Halogen-Radical Ring OpeningNBSDihydrobiphenylenesBenzocyclooctatetraenesTandem process with Ru-catalyzed [2+2+2] cycloaddition nih.gov

Compound List

this compound

2,3-didehydrothis compound

Dihydrobiphenylenes

Polycyclic Conjugated Hydrocarbons (PCHs)

Benzocyclooctatetraenes

[N]phenylenes

Benzo[b]thiophenes

Benzo[b]furans

Isomerization and Rearrangement Pathways

This compound can undergo significant structural transformations under high-temperature conditions, such as those encountered during flash vacuum pyrolysis (FVP). Studies on related alternant polycyclic aromatic hydrocarbons have shown that at elevated temperatures (e.g., 1100 °C), this compound can isomerize to fluoranthene, a nonalternant PAH nih.gov. This transformation is proposed to proceed through a mechanism involving equilibrating diradicals, likely involving phenyl migrations. Such high-temperature rearrangements highlight the dynamic nature of these fused aromatic systems, where bond cleavage and reformation can lead to significant structural changes, often driven by the pursuit of more thermodynamically stable aromatic configurations.

Photochemical Transformations and Mechanistic Insights

The photochemical reactivity of this compound and its derivatives is an area of active research, particularly in the context of molecular switches and materials science. These transformations often involve changes in the electronic structure and aromaticity of the molecule.

Photocyclization and Induced Changes in Local Aromaticity

Photocyclization reactions are a hallmark of many diarylethene-based molecular switches, and studies incorporating biphenylene units into such systems provide insight into how these transformations affect the aromatic character of the biphenylene core acs.orgdiva-portal.org. In these systems, the biphenylene moiety typically consists of two six-membered rings (designated A and C) flanking a central four-membered ring (B). The central ring (B) is inherently antiaromatic, leading the flanking rings (A and C) to adopt a weakly aromatic character to minimize this antiaromatic contribution acs.orgdiva-portal.orgrevistadechimie.ro.

Upon photocyclization, a new ring is formed, connecting the two aryl units. This process induces significant electronic rearrangements within the biphenylene framework. Specifically, experimental and computational studies suggest that photocyclization can lead to a decrease in the aromaticity of ring A, rendering it nonaromatic, while simultaneously increasing the aromatic character of ring C acs.orgdiva-portal.org. These changes in local aromaticity are critical for tuning the optical and electronic properties of molecular switches and materials acs.orgdiva-portal.org. The general mechanism of photocyclization in related systems often involves excited-state processes, potentially leading to ring closure and subsequent aromatization through hydrogen shifts or other rearrangement pathways researchgate.netmdpi.com.

Table 1: Changes in Local Aromaticity of Biphenylene Rings Upon Photocyclization

Ring in Biphenylene MoietyAromaticity Before PhotocyclizationAromaticity After Photocyclization
Ring AWeakly AromaticNonaromatic
Ring B (Central)Antiaromatic(Remains largely unchanged in its central role)
Ring CWeakly AromaticMore Aromatic

Note: This table is based on observations in related biphenylene-containing diarylethene molecular switches, as direct photocyclization studies on this compound itself are less detailed in the provided literature.

Thermal Cycloreversion Kinetics

The reverse process of photocyclization, known as thermal cycloreversion, is also crucial for the function of photochromic systems. In diarylethene derivatives incorporating a biphenylene bridge, kinetic studies have quantified the rate of this thermal back-reaction. For instance, in a specific biphenylene-based diarylethene (compound 1), the thermal cycloreversion was measured in deuterated benzene (C₆D₆) at different temperatures acs.orgdiva-portal.org.

At 70 °C, the half-life for the thermal cycloreversion was found to be approximately 54 hours. Increasing the temperature to 90 °C significantly reduced the half-life to about 5.7 hours. Based on these experimental data, the activation energy for the cycloreversion process was estimated to be around 117 kJ/mol acs.orgdiva-portal.org. These values are comparable to calculated activation energies, suggesting a well-defined thermal process without significant decomposition or side-product formation under these conditions acs.orgdiva-portal.org. The kinetics of thermal cycloreversion are influenced by molecular design, with factors such as steric bulk and electronic effects of substituents playing a role in modulating the energy barriers for this process researchgate.netrsc.org.

Table 2: Thermal Cycloreversion Kinetics of a Biphenylene-Based Diarylethene

Temperature (°C)Half-life (h)Activation Energy (kJ/mol)
7054117 (estimated)
905.7

Note: Data pertains to a specific biphenylene-containing diarylethene studied in the literature, providing representative kinetic parameters for thermal cycloreversion in such systems.

Compound List:

this compound

Fluoranthene

Biphenylene

Diarylethene (general class)

Benzo{3,4}cyclobuta{1,2-c}thiophene

Advanced Derivatization and Functionalization Strategies for Benzo B Biphenylene Systems

Incorporation into Oligoacene and Polycyclic Conjugated Hydrocarbon Frameworks

The inherent instability of longer acenes, characterized by their susceptibility to oxidation and dimerization, has driven research into strategies that enhance their robustness. One effective approach involves integrating the biphenylene (B1199973) unit into acene frameworks, a method that limits electron delocalization through the antiaromatic four-membered ring of biphenylene beilstein-journals.orgresearchgate.net. This incorporation yields polycyclic conjugated compounds (PCCs) with improved stability while retaining desirable optoelectronic properties beilstein-journals.orgresearchgate.net.

Research has explored the synthesis of phenylene-containing oligoacenes (POAs) by incorporating biphenylene units. For instance, benzo[b]biphenylene (18) has been synthesized through various routes, including a method involving the reaction of α,α,α′,α′-tetrabromo-o-xylene with potassium tert-butoxide, followed by halogen-lithium exchange and methanol (B129727) treatment, yielding this compound in 79% beilstein-journals.org. Further studies by Barton and colleagues demonstrated the synthesis of this compound (18) in 71% yield using a reaction between tetrabromo compound 16 and 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene (19) in the presence of activated zinc dust nih.gov. These methods provide access to the this compound core, which can then be elaborated into more complex polycyclic structures beilstein-journals.orgresearchgate.netnih.gov.

The integration of biphenylene units into acene structures, such as in the synthesis of specific polycyclic aromatic compounds (PACs), has been achieved through on-surface chemistry techniques beilstein-journals.org. These strategies leverage the unique structural features of biphenylene to create extended π-systems with potentially enhanced stability compared to their purely acene counterparts beilstein-journals.orgresearchgate.net.

Synthesis of Extended [N]Phenylenes and Related Carbon Allotropes

The synthesis of extended conjugated systems, including [N]phenylenes and other carbon allotropes, is an active area of research, with this compound serving as a foundational unit. [N]phenylenes, characterized by varying topologies such as linear, angular, zig-zag, bent, branched, and cyclic structures, are accessible through methods like cobalt-mediated alkyne trimerization beilstein-journals.orgbeilstein-journals.org. The localization of π-electrons and the resulting decrease in band gaps within the [N]phenylene series have spurred interest in creating acene–biphenylene hybrid structures beilstein-journals.orgbeilstein-journals.org.

Research has also focused on utilizing biphenylene derivatives in the construction of advanced carbon materials. For example, the development of a previously undescribed aryne, 2,3-didehydrothis compound, has enabled its participation in [4+2] and palladium-catalyzed [2+2+2] cycloaddition reactions. This has led to the synthesis of various polycyclic conjugated hydrocarbons (PCHs) that combine aromatic benzene (B151609) rings with antiaromatic cyclobutadiene (B73232) (CBD) rings researchgate.netresearchgate.net. These PCHs, including CBD-oligoacenes, represent a class of materials with unique structural and electronic properties, offering a pathway to novel carbon architectures researchgate.netresearchgate.net.

Heteroatom Substitution and Annulation (e.g., Benzo[b]phosphole, Benzo[b]thiophene Analogs)

The introduction of heteroatoms into the this compound framework offers a powerful means to tune its electronic and optical properties, as well as its chemical reactivity. While direct examples of benzo[b]phosphole or benzo[b]thiophene analogs specifically derived from this compound were not detailed in the provided search results, the general principle of heteroatom incorporation into polycyclic aromatic hydrocarbons (PAHs) is well-established rsc.org.

Substituting carbon-carbon double bonds with boron-nitrogen (B-N) bonds in PAHs, for instance, has emerged as a strategy to diversify organic functional materials, imparting unique electronic and optical characteristics and enhancing chemical stability rsc.org. This concept can be extended to the functionalization of this compound by introducing heteroatoms like nitrogen, phosphorus, or sulfur through various annulation and substitution reactions. Such modifications could lead to novel heterocyclic PAHs with altered photophysical behavior and potential applications in organic electronics or medicinal chemistry rsc.orgnih.gov. For example, studies on BN-embedded aromatic hydrocarbons highlight the potential for tuning properties through heteroatom incorporation, suggesting analogous strategies could be applied to this compound systems rsc.org.

Regioselective Functionalization Techniques

Achieving regioselective functionalization of this compound is crucial for precisely controlling the structure and properties of its derivatives. While specific regioselective techniques applied directly to this compound were not extensively detailed in the provided snippets, general strategies for functionalizing PAHs are relevant. These include directed C-H activation and metal-catalyzed cross-coupling reactions, which allow for site-specific introduction of substituents nih.gov.

For example, research into the functionalization of PAHs using cytochrome P450 enzymes (e.g., P450 CYP3A4) demonstrates a biocatalytic approach for C-H activation, offering an environmentally friendly method for regioselective hydroxylation and other modifications nih.gov. While this specific method was applied to fluorene, the principle of enzyme-mediated regioselective functionalization could potentially be adapted for this compound derivatives. Furthermore, palladium-catalyzed annulation and aromatization reactions are employed in the synthesis of complex polycyclic structures derived from biphenylene units, indicating the utility of transition metal catalysis in achieving controlled functionalization beilstein-journals.orgresearchgate.netbeilstein-journals.org. The development of new aryne building blocks derived from extended biphenylenes has also facilitated participation in cycloaddition reactions, leading to controlled formation of cyclobutadiene-containing PCHs researchgate.netresearchgate.net.

Supramolecular Assembly and Self-Organization of this compound Derivatives

The design of molecules capable of self-assembly and supramolecular organization is paramount for developing advanced functional materials. While specific studies focusing on the supramolecular assembly of this compound derivatives were not explicitly detailed in the provided search results, the broader field of PAH self-organization offers insights into potential strategies. PAHs, including those with extended π-systems, are known to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, which drive their assembly into ordered structures rsc.org.

This compound derivatives, with their rigid planar cores and potential for π-π stacking, are well-suited for supramolecular assembly. Functionalization with specific groups could introduce directional interactions, promoting the formation of desired architectures, such as monolayers on surfaces or ordered aggregates in solution. The ability to control molecular arrangement through judicious functionalization is key to harnessing the properties of these molecules for applications in areas like organic electronics, sensors, and molecular recognition rsc.org. Future research could explore the use of this compound derivatives functionalized with recognition motifs or solubilizing groups to direct their self-organization into functional supramolecular architectures.

Spectroscopic Characterization Techniques in Benzo B Biphenylene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for investigating the structure of organic molecules. In the context of benzo[b]biphenylene, it is particularly valuable for assessing the aromatic character of its constituent rings.

The aromaticity of this compound can be inferred from the chemical shifts of its protons (¹H NMR) and carbon atoms (¹³C NMR). The presence of delocalized π-electrons in aromatic systems induces a ring current when the molecule is placed in an external magnetic field. This induced current generates a secondary magnetic field that deshields protons on the exterior of the ring system, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum, typically in the 6.5-8.0 ppm range.

Computational studies on the ring current density of biphenylene (B1199973) derivatives show that the antiaromatic (paratropic) current in the central four-membered ring can vary significantly, while the six-membered rings exhibit diatropic currents characteristic of aromaticity. beilstein-journals.org This complex interplay of currents influences the precise chemical shifts of the protons in this compound. The deshielding experienced by the external protons provides direct evidence for the presence of diatropic ring currents in the six-membered rings, confirming their aromatic nature.

While one-dimensional NMR provides information on chemical shifts and proton integration, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the complex structure of polycyclic systems. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the benzene (B151609) and biphenylene fragments.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to bond strengths and molecular symmetry, providing a characteristic fingerprint for the compound.

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its aromatic structure. The key regions of interest include:

Aromatic C-H Stretching: Strong bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of C(sp²)-H bonds in aromatic rings. libretexts.orglibretexts.org

Aromatic C=C Stretching: A series of medium to weak intensity bands are anticipated in the 1450-1600 cm⁻¹ region, arising from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. libretexts.orglibretexts.org

C-H Out-of-Plane Bending: Strong absorption bands in the 650-1000 cm⁻¹ region, often referred to as the "fingerprint region," are due to C-H out-of-plane bending vibrations. The precise position of these bands can give clues about the substitution pattern on the aromatic rings. libretexts.orgvscht.cz

Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Ring Stretch1600 - 1450Medium to Weak
C-H Out-of-Plane Bend1000 - 650Strong

Table 1: Expected Infrared (IR) absorption regions for the aromatic framework of this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. For complex and often difficult-to-synthesize molecules like this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), are a powerful tool for predicting and interpreting Raman spectra.

Theoretical treatments involve optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding Raman intensities. These calculations can predict the positions and relative intensities of Raman-active modes, which are often associated with the symmetric vibrations of the carbon skeleton. For conjugated systems, Raman spectroscopy is sensitive to the distribution of π-electron density. DFT calculations on related biphenylene structures have been used to explore the relationship between the vibrational modes and the electronic properties of the molecule. libretexts.org Such theoretical studies are crucial for assigning experimental spectra and understanding how the fusion of the benzene ring and the inherent strain of the four-membered ring influence the vibrational characteristics of this compound.

Electronic Spectroscopy

Electronic (UV-Vis) spectroscopy probes the transitions between electronic energy levels within the molecule, providing insight into the conjugated π-electron system. The absorption spectrum of this compound has been measured and its absorption bands have been assigned using a combination of experimental data and CNDO/S CI calculations. rsc.org The spectrum shows several distinct bands corresponding to π-π* transitions, which are characteristic of polycyclic aromatic hydrocarbons.

The assignment of these bands has been further supported by correlating the electronic transition energies with the ionization potentials obtained from photoelectron spectroscopy. rsc.orgrsc.org

Band TypeAbsorption Maximum (λmax, nm)log εPolarization
α-band3893.00y
3683.24y
3503.21y
p-band3293.95x
3153.89x
β-band261.54.83y
2554.75y

Table 2: Electronic absorption spectrum of this compound in cyclohexane. Data sourced from J. Chem. Soc., Faraday Trans. 2, 1985, 81, 1139-1146. rsc.org

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the absorption spectrum reveals characteristic bands corresponding to π-π* transitions. The electronic absorption spectrum of this compound has been measured and the absorption bands have been assigned based on comparisons with theoretical calculations. rsc.org The assignment of these bands is further supported by the relationship between the electronic transition energies for the α, p, and β-bands and the ionization potentials obtained from photoelectron spectroscopy. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical state of the atoms within a molecule. By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

While specific high-resolution XPS data for the individual carbon atoms of this compound are not extensively reported in the available literature, studies on the related molecule, biphenylene, offer valuable insights. For biphenylene, the C1s spectrum shows an asymmetric peak that can be deconvoluted into components corresponding to the non-equivalent carbon atoms. units.it Theoretical calculations for biphenylene have shown small shifts in the C1s binding energies for the different carbon environments. units.it It is expected that this compound would also exhibit distinct binding energies for its unique carbon atoms due to differences in their local electronic environments, although specific experimental values are yet to be widely published.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the unoccupied electronic states and the orientation of molecules, particularly in thin films and on surfaces. This technique involves the excitation of a core electron to an unoccupied molecular orbital. The energy and intensity of these transitions are sensitive to the local chemical environment and the orientation of the molecule with respect to the polarized X-ray beam.

Specific NEXAFS studies on this compound are not prominently featured in the current body of scientific literature. However, NEXAFS studies on related polycyclic aromatic hydrocarbons and thin films of organic semiconductors demonstrate the utility of this technique. escholarship.orgescholarship.org Such studies can reveal the orientation of the molecular plane on a substrate and provide information about the π* and σ* unoccupied orbitals. For this compound thin films, NEXAFS would be expected to provide crucial data on its molecular orientation, which is vital for understanding its properties in organic electronic devices.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES), particularly using He(I) radiation, is employed to determine the ionization potentials of a molecule, which correspond to the energies of its occupied molecular orbitals. The He(I) photoelectron spectrum of this compound has been reported and interpreted with the aid of semi-empirical molecular orbital calculations. rsc.orgrsc.org

The spectrum exhibits several bands, each corresponding to the ionization of an electron from a different molecular orbital. The first band, located between 7 and 8 eV, is composed of two ionization transitions. rsc.org The second band appears between 8.2 and 9 eV, and a third band is observed at approximately 9.2 eV. rsc.org The measured ionization energies provide a direct experimental measure of the energies of the highest occupied molecular orbitals (HOMOs) and are crucial for understanding the electronic structure and reactivity of this compound.

Table 1: Measured Ionization Energies of this compound

BandIonization Energy (eV)
17.0 - 8.0
28.2 - 9.0
3~9.2
Data sourced from the Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

Advanced Spectroscopic Probes

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals. When a radical is placed in a magnetic field, the unpaired electron can exist in two spin states. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states.

While EPR studies specifically on the this compound radical are not widely reported, research on the radical ions of the related compound dibenzo[b,h]biphenylene provides a framework for what could be expected. rsc.org The EPR spectrum is characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless constant that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule and provides information about the distribution of the unpaired electron's spin density. For the this compound radical anion, one would expect a complex EPR spectrum due to hyperfine coupling with its ten protons, which would be invaluable for mapping the spin density distribution across the molecule.

Spectroelectrochemistry

Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy and electrochemistry to study the spectral changes of a substance as a function of its oxidation state. This method allows for the in-situ characterization of electrochemically generated species, such as radical ions, providing valuable insights into their electronic structure and stability.

Applications in Advanced Materials and Chemical Science

Optoelectronic Materials Research

Frameworks related to benzo[b]biphenylene are under investigation for their potential in various optoelectronic applications. The inherent photophysical properties stemming from their extended π-conjugated systems are of significant interest.

While direct integration of the parent this compound into OLEDs and OPVs is a developing area of research, related polycyclic aromatic compounds incorporating biphenylene (B1199973) units are explored for their potential in these technologies. The inclusion of the biphenylene moiety within a larger acene framework can enhance stability, a crucial factor for the longevity of organic electronic devices. This strategy limits electron delocalization through the antiaromatic four-membered ring, which can be beneficial in tuning the electronic properties of the material. beilstein-journals.org For instance, the electroluminescent properties of certain perylene (B46583) esters, which are also polycyclic aromatic compounds, have been studied in OLEDs, revealing insights into how molecular structure affects device performance. researchgate.net The design of novel π-conjugated polycyclic compounds containing four-membered rings is considered a promising avenue for developing new electronic materials. nih.gov

Benzo-fused derivatives of other fluorescent cores, such as BODIPY (boron-dipyrromethene), have been successfully developed as fluorescent probes for biological imaging. For example, a benzo-BODIPY based probe, BBDP, was designed for the detection of hypochlorous acid in living cells and zebrafish. nih.gov This probe demonstrated a significant fluorescence turn-on response, high selectivity, and a low detection limit. nih.gov The development of such probes highlights the utility of benzo-annulation in tuning the photophysical properties of dyes for specific sensing applications. nih.gov Similarly, other fluorescent probes incorporating benzo[b]dithiophene units have been created for the sensitive and real-time monitoring of toxic chemicals like phosgene. mdpi.com These examples underscore the potential of using benzo-fused aromatic structures as a design principle for creating advanced fluorescent probes and imaging agents. nih.govmdpi.com

Two-Dimensional Carbon Networks and Graphene Analogues

The concept of incorporating non-hexagonal rings into carbon lattices has led to the exploration of biphenylene-based two-dimensional materials, which exhibit properties distinct from those of graphene.

Biphenylene networks (BPNs) are two-dimensional carbon allotropes composed of periodically arranged four-, six-, and eight-membered rings of sp²-hybridized carbon atoms. semi.ac.cnrsc.org Unlike the semimetallic nature of graphene, experimental and theoretical studies have shown that BPNs are metallic. semi.ac.cnarxiv.org The successful bottom-up synthesis of an ultraflat biphenylene network has been a significant advancement, opening the door to experimental investigation of its properties. semi.ac.cn These networks are of substantial interest due to their predicted mechanical, electronic, and transport properties. semi.ac.cn Theoretical studies have also explored a family of 30 two-dimensional biphenylene carbon allotropes (2D-BCAs), predicting them to be metallic or semimetallic with high potential for applications such as anode materials in potassium-ion batteries. nih.gov

Below is a table comparing some of the calculated mechanical properties of a Biphenylene Network (BPN) monolayer with those of graphene.

PropertyBiphenylene Network (BPN)Graphene
Young's Modulus~0.1 TPa arxiv.org / ~1.02 TPa rsc.org~1 TPa
Poisson's Ratio0.26 arxiv.org~0.17
Melting Point~4024 K rsc.org~4510 K

Note: The values for BPN can vary between different theoretical studies.

The integration of the this compound unit into larger, extended π-conjugated systems is a strategy to create novel materials with tailored electronic and optical properties. beilstein-journals.org The presence of the four-membered ring within the conjugated system can influence the degree of electron delocalization, affecting properties such as the HOMO-LUMO gap and absorption spectra. beilstein-journals.orgnih.gov The synthesis of linear π-conjugated polycyclic compounds that contain linearly annulated five-, four-, and six-membered rings has been achieved, demonstrating the feasibility of creating complex architectures based on these unique building blocks. nih.gov These fundamental studies are crucial for the future design of novel π-conjugated materials with potential applications in electronics. nih.gov

The following table summarizes the optical and electrochemical properties of a benzo-fused bis(cyclobuta[1,2-c]thiophene) (BBCT) compared to a related compound without the benzo-fusion (cBCT) and beilstein-journals.orgphenylene.

CompoundAbsorption Maxima (λmax, nm)Optical Band Gap (Eopt.gap, eV)
cBCT249, 3483.43
BBCT285, 4232.68
BBCT-Me304, 4272.69
beilstein-journals.orgPhenylene-2.38
Data sourced from reference nih.gov.

Molecular Switches and Functional Devices

The unique electronic structure of the biphenylene core makes it an interesting component for the design of molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or electricity.

Research into dithienylbiphenylene-based molecular switches has shown that the local ground-state (anti)aromaticity of the individual rings within the biphenylene unit can be modulated through photoswitching. acs.org In these systems, the biphenylene acts as a bridge, and its electronic character changes upon photocyclization. acs.org For instance, upon switching from the open to the closed isomer, the π-electron system of the biphenylene is disrupted, leading to changes in the aromatic character of its constituent rings. acs.org While initial designs faced challenges with irreversible side reactions, structural modifications, such as replacing thienyl groups with thiazolyl groups, have led to switches capable of reversible operation without significant degradation. acs.org This demonstrates the potential for using photoswitching to reversibly control the local (anti)aromatic character of each ring within the biphenylene core. acs.org This capability is a key step toward the development of functional molecular devices based on this compound and related structures.

Interstellar Chemistry and Astrochemistry

This compound and its parent structure, biphenylene, are polycyclic aromatic hydrocarbons (PAHs) that have garnered attention in the field of astrochemistry due to their potential role in the complex carbon chemistry of the interstellar medium (ISM).

Formation Pathways in the Interstellar Medium

The formation of biphenylene structures in the cold, low-density conditions of interstellar clouds is a subject of ongoing research. One promising pathway involves the dimerization of ortho-benzyne (o-C₆H₄), a highly reactive biradical. rsc.orgresearchgate.net This process is considered a potential consumption route for o-benzyne in molecular clouds such as TMC-1. rsc.org

Computational studies using high-level quantum chemical methods have elucidated the potential energy surfaces for this reaction. rsc.org The proposed mechanism proceeds as follows:

Association: Two ortho-benzyne molecules associate via a single-bond formation, creating a (C₆H₄)₂ precursor. rsc.org

Isomerization: This precursor then undergoes isomerization to form the more stable biphenylene structure. rsc.org

Radiative Stabilization: The formation of bimolecular products from this point is energetically hindered, which allows the newly formed biphenylene molecule to stabilize by emitting radiation. rsc.org

This reaction pathway is significant because it provides a gas-phase route to a polycyclic hydrocarbon from a known interstellar reactant. rsc.orgrsc.org The chemistry in such environments often involves gas-phase processes and reactions on the surfaces of dust grains. researchgate.net Under the low-density conditions typical of the ISM, two-body association reactions that form a temporary complex, which is then stabilized by the emission of radiation, are particularly important, especially at low temperatures. researchgate.net

Table 1: Proposed Interstellar Formation Pathway for Biphenylene

Step Reactants Intermediate/Product Significance
1 2 x ortho-benzyne (o-C₆H₄) (C₆H₄)₂ precursor Initial association of reactive species. rsc.org
2 (C₆H₄)₂ precursor Biphenylene Isomerization to a stable PAH. rsc.org

Spectroscopic Signatures in Astronomical Observations

The detection of specific molecules in space relies on matching their spectroscopic signatures with astronomical observations. For biphenylene, theoretical calculations have been employed to predict its infrared spectrum to aid in its potential identification. rsc.org

Anharmonic frequency calculations provide detailed predictions of the vibrational modes. rsc.org Studies have shown that for biphenylene, the most dominant feature in its infrared emission spectrum is the symmetric C-H out-of-plane bending mode, calculated to be around 730 cm⁻¹. rsc.org However, this prominent feature may be difficult to observe as it is likely to be overshadowed by the emissions from acetylene (B1199291) (C₂H₂), a common interstellar molecule. rsc.org

This challenge has led to the suggestion that derivatives, such as cyanobiphenylene, might be more promising targets for infrared observation in the ISM. rsc.org The He(I) photoelectron spectra of this compound have also been reported and interpreted with the aid of semi-empirical molecular orbital calculations, providing further data on its electronic structure that could be relevant for its detection via other astronomical techniques. rsc.org

Table 2: Calculated Spectroscopic Features for Biphenylene

Spectroscopic Method Key Feature Wavenumber (cm⁻¹) Observational Challenge

Surface Science and Nanoscience Applications

The unique electronic and structural properties of biphenylene-containing systems make them interesting candidates for applications in materials science, particularly in the functionalization of surfaces and the formation of ordered molecular assemblies.

Site-Selective Covalent Functionalization of Semiconductor Surfaces

While direct studies on the covalent functionalization of semiconductor surfaces with this compound are not extensively documented, research into the biphenylene network (BPN), a 2D material, provides significant insights. The covalent functionalization of such materials is a key challenge that could allow for the tailoring of their properties for specific applications. chemrxiv.org

Theoretical predictions using density functional theory (DFT) have shown that the biphenylene network can be functionalized with cyclooctyne (B158145) by leveraging its strained triple bond. chemrxiv.org The reaction proceeds via a [2+2] cycloaddition mechanism. chemrxiv.org A key finding is the distinct selectivity for adsorption sites, with the thermodynamically favored position being between the six- and four-membered rings of the biphenylene structure. chemrxiv.org This regioselectivity is a crucial prerequisite for creating well-ordered functional layers on a surface. chemrxiv.org Such functionalization opens pathways toward creating novel interfaces between 2D materials and organic layered structures. chemrxiv.org This approach is analogous to methods used for the functionalization of semiconductor surfaces, where creating ordered patterns is a primary goal. chemrxiv.org

Self-Assembly on Surfaces

Self-assembly is a powerful "bottom-up" approach for constructing organized nanostructures on surfaces. beilstein-journals.orgunibas.ch The process is governed by a delicate balance of substrate-molecule and molecule-molecule interactions. unibas.ch For polycyclic aromatic hydrocarbons, these interactions often involve van der Waals forces and π-π stacking.

The on-surface synthesis and self-assembly of related nanographene molecules demonstrate how specific structures can be formed by controlling these interactions. For instance, the cyclodehydrogenation of precursor molecules on metal surfaces like Au(111) can lead to planar benzo-fused periacenes. acs.org The precursor molecules initially adsorb and form one-dimensional chains, and subsequent annealing provides the energy to form the final planarized, self-assembled structure. acs.org

Similarly, the self-assembly of biphenyl-bridged organosilica films can create mesoscopically ordered structures with molecular-scale periodicity in the pore walls. nih.gov These processes highlight the potential for using molecules with biphenyl (B1667301) or biphenylene cores as building blocks for creating highly structured thin films and surfaces. nih.gov The resulting ordered assemblies can exhibit unique electronic and mechanical properties. beilstein-journals.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetylene C₂H₂
This compound C₁₆H₁₀
Biphenylene C₁₂H₈
Cyclooctyne C₈H₁₂

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzo[b]biphenylene and its derivatives is a foundational aspect for unlocking their potential. While established methods like flash vacuum pyrolysis, [2+2] cycloaddition, [2+2+2] cycloaddition, and Ullmann reactions exist for biphenylene (B1199973) cores beilstein-journals.orgresearchgate.net, the development of more efficient, selective, and sustainable synthetic routes for this compound itself remains an active area of research.

Current synthetic pathways, such as the halogen-lithium exchange followed by methanol (B129727) treatment, have yielded this compound in respectable yields (e.g., 79%) beilstein-journals.org. However, future research should focus on:

Greener Chemistry: Exploring catalytic methods that minimize waste, utilize renewable feedstocks, and reduce the reliance on hazardous reagents or solvents. Photoelectrochemical (PEC) synthesis, which combines photocatalysis and electrochemistry, has shown promise for related organophosphorus compounds and could offer a more economical and sustainable approach for this compound synthesis acs.orguni-regensburg.de.

Scalability: Investigating methods that are amenable to large-scale production, enabling the transition from laboratory curiosities to industrially relevant materials.

Rational Design of this compound-Based Functional Materials

The unique structural characteristics of this compound, particularly its fused ring system and the inherent properties of the biphenylene unit, make it an attractive building block for advanced functional materials. Research is increasingly focused on leveraging these features for applications in optoelectronics and other advanced technologies.

Optoelectronic Applications: Biphenylene units are known to enhance the stability of polycyclic aromatic compounds (PACs) while positively influencing their optoelectronic properties beilstein-journals.orgresearchgate.net. Incorporating this compound into acene frameworks or other conjugated systems can lead to materials with tailored absorption and emission profiles, making them suitable for organic solar cells (OSCs), organic photodetectors (OPDs), and organic light-emitting diodes (OLEDs) cd-bioparticles.netspiedigitallibrary.orgresearchgate.net. For example, derivatives have shown tunable absorption and emission characteristics researchgate.net.

2D Carbon Allotropes: The exploration of novel 2D carbon materials, such as anthraphenylenes derived from biphenylene motifs, holds significant promise for applications in nanoelectronics and energy storage arxiv.org. These materials combine porous architectures with desirable electronic and mechanical properties.

Charge Transport: Understanding and optimizing charge transport properties within this compound-based materials is crucial for their performance in electronic devices. Research into how molecular design influences HOMO-LUMO energy gaps, ionization potentials, and electron affinities is vital researchgate.netresearchgate.netmdpi.com.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry plays a pivotal role in accelerating the discovery and design of new materials. Advanced theoretical modeling techniques are essential for predicting the properties of this compound derivatives and guiding experimental efforts.

Density Functional Theory (DFT) and TD-DFT: These methods are widely employed to investigate the electronic structure, optical properties, and molecular orbital characteristics of this compound and its analogues researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com. By calculating parameters such as HOMO-LUMO energy gaps, charge distributions, and aromaticity indices, researchers can gain insights into structure-property relationships.

Predictive Capabilities: Theoretical modeling allows for the in silico screening of potential material candidates, predicting their stability, electronic band structure, and optical responses before costly and time-consuming synthesis. This predictive power is crucial for rational material design.

Ab Initio Molecular Dynamics (AIMD): For understanding material behavior under various conditions, AIMD simulations are valuable for assessing dynamic and thermal stabilities, which is critical for practical applications arxiv.org.

Exploration of this compound in Supramolecular Architectures

The ability of molecules to self-assemble into ordered structures is fundamental to creating complex functional materials. This compound units can serve as versatile building blocks for supramolecular assemblies.

Self-Assembly Motifs: Studies on related biphenylene derivatives have demonstrated their capacity to form helically stacked assemblies stabilized by electrostatic interactions researchgate.net. Furthermore, the self-assembly of molecules like benzodithiophene (BDT) into rosettes stabilized by hydrogen bonding, visualized using scanning tunneling microscopy (STM), highlights potential assembly pathways for this compound derivatives rsc.org.

Hierarchical Structures: Future research could focus on designing this compound-containing molecules that self-assemble into specific architectures, such as porous frameworks, molecular wires, or ordered films, for applications in catalysis, sensing, or advanced electronics.

Interdisciplinary Research at the Interface of Chemistry and Physics

The study of this compound and its derivatives inherently bridges the disciplines of chemistry and physics, enabling a comprehensive understanding of their behavior and potential applications.

Electronic and Magnetic Properties: Investigating the electronic and magnetic properties of biphenylene-based materials, particularly in the context of 2D materials and heterostructures, is crucial for spintronic devices researchgate.netdiva-portal.org. Understanding spin polarization and magnetic proximity effects in such systems requires a combined chemical and physical approach.

Spectroscopic Characterization: The use of advanced spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS), coupled with theoretical calculations (DFT, GW approximation, Bethe-Salpeter equation), provides deep insights into the atomic and electronic structures of these molecules researchgate.netdiva-portal.org.

Structure-Property-Anti-aromaticity Relationships: The interplay between molecular structure, chemical synthesis, anti-aromaticity, and resulting electronic and optical properties is a core area of research that necessitates collaboration between chemists and physicists researchgate.netresearchgate.netresearchgate.netmdpi.comcore.ac.ukrsc.org.

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for next-generation functional materials and advanced technologies.

Q & A

Basic: What are the established synthetic routes for Benzo[b]biphenylene, and how do reaction conditions influence yield and purity?

This compound is synthesized via cycloaddition and cyclization strategies. A key method involves Diels-Alder reactions between 3,4-bis(methylene)cyclobutene and dienes (e.g., 1,3-diphenylisobenzofuran), followed by acid-catalyzed ring closure (e.g., using p-TsOH in acetic acid) to form the fused biphenylene structure . Flash vacuum pyrolysis of 1,5-hexadiyne generates critical intermediates like 3,4-bis(methylene)cyclobutene, which reacts selectively with bisarynes to yield symmetric polycyclic frameworks . Reaction temperature, solvent choice, and catalyst (e.g., t-BuOK) significantly impact yields (e.g., 71% for compound 25a vs. 42% for 25b) and purity due to competing side reactions and stability challenges in intermediates .

Advanced: How can discrepancies in electronic property predictions between HMO models and experimental ESR data for this compound radical ions be resolved?

The radical anion (III·⊖) and cation (III·⊕) of this compound exhibit unusual ESR coupling constants (a) that deviate from Hückel Molecular Orbital (HMO) predictions. By applying the McLachlan method to calculate π-spin populations (ϱμ), researchers determined that adjusting the resonance integral ratio (κ = β′/β) to ≥0.77 aligns theory with experimental data, reflecting reduced conjugation at the single bonds connecting benzene and naphthalene moieties . Advanced computational frameworks (e.g., hybrid DFT) are recommended to account for non-alternant electronic effects and validate experimental spin-density distributions .

Basic: What spectroscopic techniques are most effective for characterizing this compound's electronic structure?

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide atomic-level insights into core and unoccupied electronic states, while UV-vis and fluorescence spectroscopy reveal optical band gaps (e.g., λmax = 500 nm, Φem = 0.45 for 25a) . For radical ions, ESR spectroscopy quantifies hyperfine coupling constants, critical for mapping spin distribution and validating theoretical models . Hybrid DFT simulations complement experimental data by resolving contributions from sp<sup>2</sup>-hybridized orbitals in valence bands .

Advanced: How does the biphenylene linkage in this compound influence electronic delocalization compared to purely benzenoid systems?

Biphenylene linkages introduce anti-aromatic character , reducing delocalization and creating localized π-systems. UV-vis studies show a bathochromic shift (e.g., λmax = 513 nm for 25b vs. 442 nm for anthracene derivatives) and narrowed optical band gaps, indicating partial conjugation between acene units despite disrupted aromaticity . Computational analysis (e.g., Hückel method) highlights destabilization of frontier molecular orbitals due to strained cyclobutadienoid rings, corroborating experimental trends in redox potentials and charge transport .

Advanced: What methodological challenges arise when synthesizing this compound derivatives for optoelectronic applications?

Key challenges include low yields (e.g., 42% for 25b) due to competing polymerization and instability of intermediates like bisarynes . Flash vacuum pyrolysis mitigates decomposition but requires precise temperature control. Post-synthetic purification (e.g., column chromatography) is often insufficient for isolating stereoisomers, necessitating in situ acid treatment (e.g., p-TsOH) to directly cyclize intermediates . Advanced characterization (e.g., high-resolution mass spectrometry) is critical to confirm structural integrity.

Advanced: How do computational methods (DFT vs. HMO) address contradictions in this compound's electronic behavior?

HMO models oversimplify biphenylene’s anti-aromaticity, failing to predict ESR coupling constants for radical ions. Hybrid DFT calculations incorporating exact exchange (e.g., B3LYP functional) better capture electron correlation and spin polarization, resolving discrepancies between experimental XAS spectra and theoretical valence band structures . For example, DFT accurately assigns XPS peaks to carbon 1s orbitals in benzene vs. naphthalene segments, while HMO underestimates charge redistribution .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for polycyclic aromatic hydrocarbons (PAHs) apply:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas to prevent oxidation .
  • Dispose of waste via certified hazardous waste facilities to mitigate environmental release .

Advanced: Can this compound serve as a precursor for two-dimensional (2D) biphenylene network materials?

Theoretical studies suggest biphenylene networks (e.g., BN analogues) exhibit semiconducting properties (bandgap ~1.5 eV) with sp<sup>2</sup>-hybridized orbitals . This compound’s fused rings could template 2D growth via on-surface polymerization , though challenges include preventing graphene-like aggregation during synthesis . Computational screening (e.g., DFT phonon stability analysis) and controlled vapor deposition are proposed to optimize lattice alignment and electronic band structures .

Basic: How do substituents affect the optical properties of this compound derivatives?

Electron-donating groups (e.g., triisopropylsilyl) induce bathochromic shifts (Δλmax ≈ 70 nm) by stabilizing LUMO levels, while electron-withdrawing groups reduce fluorescence quantum yields (e.g., Φem = 0.26 for 25b vs. 0.45 for 25a) due to enhanced non-radiative decay . Time-resolved fluorescence spectroscopy and cyclic voltammetry correlate substituent effects with HOMO-LUMO gaps, guiding design for optoelectronic applications .

Advanced: What experimental and computational strategies validate thermal stability in this compound-based materials?

Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition thresholds (e.g., >300°C for biphenylene networks), while DFT-based molecular dynamics simulate bond dissociation energies to predict stability . Cross-validation with XPS post-annealing confirms structural integrity, identifying cyclobutadienoid rings as thermal weak points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.